molecular formula C30H48O8 B15292947 Polypodine B 20,22-acetonide

Polypodine B 20,22-acetonide

Cat. No.: B15292947
M. Wt: 536.7 g/mol
InChI Key: HZCBCWUIZCCMEB-HUSZLGJPSA-N
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Description

Polypodine B 20,22-acetonide is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols. Ecdysteroids are known for their role as molting and metamorphosis hormones in insects and crustaceans.

Chemical Reactions Analysis

Types of Reactions

Polypodine B 20,22-acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

Polypodine B 20,22-acetonide exerts its effects by interacting with ecdysteroid receptors in target organisms. These receptors are part of a signaling pathway that regulates gene expression related to molting and metamorphosis in insects. The compound binds to the receptor, activating it and triggering a cascade of molecular events that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    20-Hydroxyecdysone: A widely studied ecdysteroid with similar biological activities.

    Ajugasterone C: Another ecdysteroid with comparable properties.

    Makisterone A: Known for its role in insect development.

Uniqueness

Polypodine B 20,22-acetonide is unique due to its specific acetonide modification at the 20,22-positions, which can enhance its stability and biological activity compared to other ecdysteroids.

Properties

Molecular Formula

C30H48O8

Molecular Weight

536.7 g/mol

IUPAC Name

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C30H48O8/c1-24(2,34)11-10-23-28(7,38-25(3,4)37-23)21-9-13-29(35)18-14-22(33)30(36)16-20(32)19(31)15-27(30,6)17(18)8-12-26(21,29)5/h14,17,19-21,23,31-32,34-36H,8-13,15-16H2,1-7H3/t17-,19-,20+,21-,23+,26+,27+,28+,29+,30+/m0/s1

InChI Key

HZCBCWUIZCCMEB-HUSZLGJPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O

Canonical SMILES

CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)CCC(C)(C)O)C

Origin of Product

United States

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